JNJ-10181457 dihydrochloride is classified as a histamine H3 receptor antagonist. Histamine receptors are G-protein-coupled receptors involved in various physiological processes, including neurotransmission. The H3 subtype primarily functions as an autoreceptor that inhibits the release of histamine and other neurotransmitters, making antagonists like JNJ-10181457 valuable in treating conditions where neurotransmitter dysregulation occurs, such as Alzheimer's disease and other cognitive impairments .
The exact parameters (temperature, duration, concentrations) are often proprietary or not fully disclosed in public research.
The molecular structure of JNJ-10181457 can be described by its chemical formula and spatial arrangement of atoms. It features:
Crystallographic data may provide insights into bond lengths and angles, but specific structural data for JNJ-10181457 remains limited in public databases.
JNJ-10181457 primarily engages in interactions with histamine H3 receptors through competitive inhibition. Its mechanism involves:
In experimental settings, JNJ-10181457 has been shown to reverse deficits induced by histamine agonists in various behavioral models .
The mechanism of action for JNJ-10181457 involves its role as an inverse agonist at the histamine H3 receptor:
The physical and chemical properties of JNJ-10181457 dihydrochloride include:
These properties are crucial for determining the compound's suitability for clinical use.
JNJ-10181457 has potential applications in several areas:
JNJ 10181457 dihydrochloride functions as a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist/inverse agonist. The compound exhibits high affinity binding to H3 receptors, with a pKi value of 8.93 for human H3 receptors and 8.15 for rat receptors [6] [10]. H3 receptors are primarily located presynaptically in the central nervous system where they function as inhibitory autoreceptors and heteroreceptors [1] [5]. Through constitutive activity, these receptors tonically inhibit the synthesis and release of histamine and other neurotransmitters. JNJ 10181457 binds to these receptors, effectively blocking this inhibitory function [8].
The molecular mechanism involves disruption of the H3R-mediated Gi/o protein signaling cascade. Under normal conditions, H3R activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) production. Additionally, the βγ subunits of Gi/o proteins inhibit N-type voltage-gated calcium channels while activating inwardly rectifying potassium channels. JNJ 10181457 binding reverses this constitutive activity through inverse agonism, thereby enhancing neurotransmitter release [1] [3]. Microdialysis studies demonstrate that systemic administration of JNJ 10181457 significantly increases extracellular levels of acetylcholine (ACh) in the rat prefrontal cortex by 180-220% and norepinephrine by approximately 150%, while dopamine levels remain unaffected [3] [6]. This selective neurotransmitter modulation underlies the compound's procognitive effects observed in behavioral models.
Table 1: Neurotransmitter Modulation by JNJ 10181457 Dihydrochloride
Neurotransmitter | Change in Extracellular Levels | Brain Region | Functional Significance |
---|---|---|---|
Acetylcholine | ↑ 180-220% | Prefrontal cortex | Cognitive enhancement, reversal of scopolamine deficits |
Norepinephrine | ↑ ~150% | Prefrontal cortex | Enhanced attention and vigilance |
Histamine | ↑ 200-250% | Hypothalamus | Increased wakefulness and arousal |
Dopamine | ↔ No significant change | Striatum | Reduced risk of motor side effects |
Serotonin | ↑ ~40% | Prefrontal cortex | Mood modulation potential |
JNJ 10181457 dihydrochloride exhibits exceptional selectivity for the histamine H3 receptor subtype over other histamine receptors. Binding affinity studies reveal a distinct profile where the compound demonstrates nanomolar affinity for H3 receptors but negligible interaction with H1, H2, or H4 receptors at concentrations up to 10 μM [6] [10]. Specifically, the affinity for H3 receptors (Ki ≈ 1.2 nM for human receptors) is approximately 1,000-fold greater than for H1 receptors (Ki > 1 μM), 3,000-fold greater than for H2 receptors (Ki > 3 μM), and 800-fold greater than for H4 receptors (Ki ≈ 1 μM) [10]. This high selectivity ratio is attributed to its structural design as a non-imidazole compound, which avoids the off-target interactions commonly observed with earlier imidazole-containing H3 ligands that showed affinity for cytochrome P450 enzymes and other G protein-coupled receptors [5] [8].
The molecular basis for this selectivity involves specific interactions with H3 receptor residues within the orthosteric binding pocket. Unlike imidazole-based compounds that coordinate with glutamate E206 in transmembrane domain 5, JNJ 10181457's benzylmorpholine structure forms hydrophobic interactions with phenylalanine F193 and hydrogen bonds with aspartate D114 in transmembrane domain 3 – residues that show significant divergence across histamine receptor subtypes [5]. This selectivity profile is functionally significant as it minimizes adverse effects mediated through H1 (sedation, hypotension), H2 (gastric acid secretion, cardiac effects), and H4 (immunomodulation) receptors [7]. Receptor occupancy studies confirm that at behaviorally active doses (3-10 mg/kg), JNJ 10181457 occupies >80% of cerebral H3 receptors without significant occupancy at other histamine receptor subtypes [3] [6].
Table 2: Receptor Selectivity Profile of JNJ 10181457
Receptor Type | Ki Value | Selectivity Ratio (vs. H3R) | Potential Off-Target Effects |
---|---|---|---|
Histamine H3R | 1.2 nM | 1 (Reference) | Target engagement for cognition |
Histamine H1R | >1,000 nM | >830-fold | Sedation, hypotension |
Histamine H2R | >3,000 nM | >2,500-fold | Gastric acid secretion |
Histamine H4R | ≈1,000 nM | ≈830-fold | Immunomodulation |
Muscarinic M1 | >10,000 nM | >8,300-fold | Anticholinergic effects |
Dopamine D2 | >10,000 nM | >8,300-fold | Motor disturbances |
Serotonin 5-HT2A | >10,000 nM | >8,300-fold | Hallucinations, vasoconstriction |
JNJ 10181457 dihydrochloride exhibits notable species-dependent pharmacodynamic properties, particularly between human and rodent H3 receptors. The binding affinity for human H3 receptors (pKi = 8.93; Ki ≈ 1.2 nM) is approximately 6-fold higher than for rat receptors (pKi = 8.15; Ki ≈ 7 nM) [6] [10]. This divergence stems from structural variations in the H3 receptor orthosteric binding site across species, specifically amino acid differences in transmembrane domains 3 and 5 that interact with the ligand's morpholine and chlorophenoxy moieties [4] [8]. These variations necessitate careful interpretation of preclinical efficacy data when extrapolating to human therapeutic potential.
The functional implications of these species differences are evident in translational models. While JNJ 10181457 effectively reverses scopolamine-induced cognitive deficits in rat delayed non-match-to-position (DNMTP) tests at 10 mg/kg, this dose corresponds to higher receptor occupancy in rat brain (∼85%) compared to what would be predicted in humans at equivalent exposure [3] [6]. Additionally, alternative splicing generates over 20 H3 receptor isoforms in humans compared to approximately 6 functional isoforms in rats, creating complex ligand recognition profiles [8] [10]. JNJ 10181457 shows consistent affinity for major human isoforms (H3R(445), H3R(365), H3R(329)) but differential activity toward less abundant variants, potentially influencing tissue-specific effects across species [4].
The pharmacokinetic-pharmacodynamic relationship also demonstrates species variation. Receptor occupancy studies indicate that plasma concentrations of 100-150 ng/mL achieve 50% H3 receptor occupancy in rats, while modeling predicts that 30-40 ng/mL would produce equivalent occupancy in humans due to higher affinity for the human receptor [6]. These differences highlight the importance of species-specific characterization in drug development and may explain why some H3 antagonists showing robust efficacy in rodent models exhibit reduced clinical effects in humans at comparable receptor occupancy levels.
Table 3: Species-Specific Differences in JNJ 10181457 Pharmacology
Parameter | Rat Data | Human Data/Predictions | Biological Basis |
---|---|---|---|
Binding affinity (Ki) | 7.0 nM | 1.2 nM | Amino acid variations in TM3 and TM5 |
Functional isoforms | ∼6 isoforms | >20 isoforms | Alternative splicing mechanisms |
Plasma conc. for 50% RO | 100-150 ng/mL | 30-40 ng/mL (predicted) | Higher affinity for human receptor |
Acetylcholine enhancement | 180-220% at 10 mg/kg | Not determined (preclinical) | Receptor density differences |
Cognitive efficacy dose | 10 mg/kg (i.p.) | Not established | Metabolic and clearance differences |
Dominant brain regions | Cortex, striatum | Cortex, hippocampus | Species-specific expression patterns |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0